molecular formula C16H24O2 B102678 10-Phenyldecanoic acid CAS No. 18017-73-7

10-Phenyldecanoic acid

Cat. No.: B102678
CAS No.: 18017-73-7
M. Wt: 248.36 g/mol
InChI Key: IISIYJPTBDSIFM-UHFFFAOYSA-N
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Preparation Methods

10-Phenyldecanoic acid can be synthesized through various methods. One common method involves the oxidation of cyclohexane to produce cyclohexane dicarboxylic acid, which is then subjected to halogenation to yield this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

10-Phenyldecanoic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to produce corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: It can undergo substitution reactions where the phenyl group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Phenyldecanoic acid has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances due to its aromatic properties

Mechanism of Action

The mechanism of action of 10-Phenyldecanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

10-Phenyldecanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

10-phenyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c17-16(18)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISIYJPTBDSIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170921
Record name 10-Phenyldecanoic acid
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Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18017-73-7
Record name 10-Phenyldecanoic acid
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Record name 18017-73-7
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Record name 10-Phenyldecanoic acid
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Record name 10-Phenyldecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological role of 10-Phenyldecanoic acid in Pseudomonas putida CA-3?

A1: this compound serves as a substrate for Pseudomonas putida CA-3, a bacterium capable of utilizing it for both growth and the production of polyhydroxyalkanoates (PHAs) []. The enzyme responsible for the initial activation of this compound in this bacterium is a fatty acyl coenzyme A synthetase, specifically FadD []. This enzyme activates the acid by converting it into its corresponding CoA derivative, allowing it to enter metabolic pathways.

Q2: Beyond Pseudomonas putida CA-3, where else has this compound been identified?

A3: this compound has been detected in extracts obtained from the microalga Haematococcus pluvialis []. This finding suggests a broader distribution of this compound in nature, expanding its potential biological relevance beyond bacterial metabolism.

Q3: What analytical techniques have been used to identify and quantify this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed for both the identification and quantification of this compound in complex mixtures [, ]. This technique provides valuable information about the compound's retention time and its characteristic mass spectrum, enabling its differentiation from other components. In the context of Haematococcus pluvialis extracts, Ultra High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (UHPLC-QToF) was also utilized for the identification of this compound [].

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